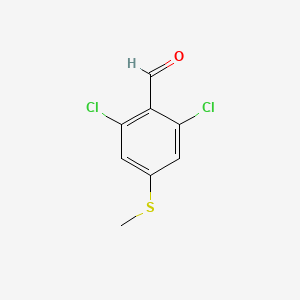

2,6-Dichloro-4-(methylthio)benzaldehyde

Description

Contextualization within Aromatic Aldehyde Chemistry and Halogenated Thioethers

To understand the chemical profile of 2,6-Dichloro-4-(methylthio)benzaldehyde, it is essential to consider the chemical families to which its functional groups belong: aromatic aldehydes, halogenated aromatics, and thioethers.

Aromatic aldehydes are a cornerstone of organic chemistry, defined by a carbonyl group (C=O) attached to an aromatic ring. numberanalytics.com The aldehyde group is highly reactive and participates in a wide array of chemical transformations, including nucleophilic addition and condensation reactions, which are fundamental for synthesizing complex molecules. numberanalytics.com Halogenated aromatic aldehydes, specifically, are known to undergo oxidation of the aldehyde group to form corresponding carboxylic acids and reduction to hydroxymethyl groups. nih.gov

The presence of two chlorine atoms on the benzene (B151609) ring significantly influences the compound's electronic properties. Halogens are electron-withdrawing groups, which decrease the electron density of the aromatic ring. This electronic modification affects the reactivity of the aldehyde functional group and the ring itself. Such halogenated structures are integral to the synthesis of various industrial and pharmaceutical compounds. google.com

Thioethers, also known as sulfides, contain a sulfur atom bonded to two alkyl or aryl groups. masterorganicchemistry.com The sulfur atom in the methylthio group of the title compound is a key feature. Unlike their oxygen analogs (ethers), thioethers are susceptible to oxidation, which can convert the sulfur to a sulfoxide (B87167) and then to a sulfone. The sulfur atom's lone electron pairs also give it nucleophilic character, allowing it to participate in specific reactions. masterorganicchemistry.com The combination of these three distinct functional groups in one molecule creates a trifunctional reagent with a wide potential for chemical derivatization.

Significance as a Versatile Synthetic Intermediate and Research Target

The primary significance of this compound in chemical research lies in its role as a versatile synthetic intermediate. The strategic placement of its functional groups allows for selective reactions, enabling chemists to use it as a scaffold for building diverse and complex molecules.

The aldehyde group is the most reactive site for many transformations. It can readily undergo condensation reactions with primary amines to form Schiff bases (imines). growingscience.com This reaction is a common strategy for synthesizing molecules that are investigated for their biological activities. growingscience.com Similarly, it can react with other nucleophiles, such as thiosemicarbazide (B42300), to form derivatives like thiosemicarbazones, a class of compounds explored in medicinal chemistry. nih.gov

As a research target, the compound is valuable for the synthesis of novel derivatives for screening purposes. The chloro and methylthio substituents provide stability and additional points for potential modification, making it an attractive starting material for creating libraries of compounds for agrochemical, pharmaceutical, and materials science research. chemicalbook.com The utility of the closely related 4-(methylthio)benzaldehyde (B43086) as a precursor for anti-inflammatory drugs and sulfur-containing ligands highlights the potential applications for its dichlorinated analog. growingscience.comchemicalbook.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 616196-04-4 |

| Molecular Formula | C₈H₆Cl₂OS |

| Molecular Weight | 221.11 g/mol cymitquimica.com |

| Purity | ≥95% cymitquimica.comenovationchem.com |

Overview of Key Academic Research Trajectories Related to the Compound

While extensive published research focusing exclusively on this compound is not widespread, its academic interest can be inferred from research trajectories involving its core structural motifs.

Key research trends for related functionalized aromatic aldehydes center on their application as precursors to biologically active molecules. For instance, Schiff bases derived from the related 4-(methylthio)benzaldehyde have been synthesized and evaluated for their antibacterial and antioxidant properties. growingscience.com This suggests a likely research path for this compound would involve its use in similar synthetic schemes to explore how the addition of chloro-substituents modulates biological activity.

Research into halogenated aromatic compounds remains a very active field. The inclusion of halogens can alter a molecule's metabolic stability, lipophilicity, and binding interactions with biological targets. Studies on the transformation of halogenated aromatic aldehydes show that they can be metabolized through both oxidation and reduction pathways, a critical consideration in drug design. nih.gov

Furthermore, the synthesis of thioether-containing molecules is a significant focus in medicinal chemistry and materials science. Thioethers are present in a number of pharmaceutical agents and are used to construct specialized ligands for coordination chemistry. chemicalbook.com The development of new synthetic methods for creating aryl thioethers continues to be an important area of academic inquiry. nih.gov

Therefore, the principal academic research trajectory for this compound is its application as a specialized building block. Research would likely focus on leveraging its distinct functional groups to synthesize novel compounds for evaluation in medicinal chemistry, crop protection, or as functional materials.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-(methylthio)benzaldehyde |

| 2,4-Dichloro-benzaldehyde 4-methyl-thio-semicarbazone |

| 2,6-dichlorobenzaldehyde (B137635) |

| 2,6-dichloro benzyl (B1604629) dichloride |

| Sulfoxide |

| Sulfone |

| Schiff base |

Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloro-4-methylsulfanylbenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Cl2OS/c1-12-5-2-7(9)6(4-11)8(10)3-5/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLHQQQHYKGOWAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC(=C(C(=C1)Cl)C=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Cl2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2,6 Dichloro 4 Methylthio Benzaldehyde

Established Synthetic Pathways and Precursors

A common and logical pathway for the synthesis of 2,6-Dichloro-4-(methylthio)benzaldehyde begins with a precursor that already contains the methylthio group in the desired para position, followed by sequential introduction of the other functional groups. A highly suitable starting material is 4-(methylthio)aniline (B85588). nih.govsigmaaldrich.com The synthetic strategy leverages the directing effects of the substituents to build the target molecule.

A plausible synthetic route involves three main stages:

Regioselective dichlorination of a suitable precursor, such as 4-(methylthio)aniline.

Conversion of the amino group into a diazonium salt.

Substitution of the diazonium group with a formyl group or a precursor that can be converted to it.

Strategies for Benzene (B151609) Ring Halogenation

The introduction of two chlorine atoms at the positions ortho to the amino group in 4-(methylthio)aniline is a critical step that dictates the final substitution pattern. The amino group is a strongly activating, ortho-, para-director in electrophilic aromatic substitution. libretexts.org Since the para-position is already occupied by the methylthio group, the amino group directs incoming electrophiles (in this case, chloronium ions or their equivalent) to the ortho-positions (C2 and C6).

Direct chlorination of highly activated rings like anilines can be aggressive and sometimes difficult to control, potentially leading to over-chlorination or side reactions. libretexts.org To achieve controlled dichlorination, several methods can be employed:

Direct Chlorination with Controlled Reagents: One approach is the use of copper(II) chloride (CuCl₂), which can achieve regioselective chlorination of unprotected anilines under mild conditions, often with high yields of the para-chlorinated product when the ortho-positions are available. researchgate.net For a 4-substituted aniline (B41778), this method can be adapted for ortho-chlorination.

Chlorination via a Protected Amino Group: A widely used strategy to moderate the reactivity of the aniline and prevent unwanted side reactions is to protect the amino group, most commonly as an acetanilide. googleapis.comgoogleapis.com The acetyl group diminishes the activating effect of the amine, allowing for more controlled halogenation. The resulting 4-(methylthio)acetanilide can then be chlorinated. Following the chlorination, the acetyl group can be hydrolyzed to restore the free amino group before proceeding to the next synthetic step.

Chlorination using H₂O₂/HCl: A documented method for the synthesis of 2,6-dichloroaniline (B118687) from sulfanilamide (B372717) involves chlorination with hydrogen peroxide in concentrated hydrochloric acid. orgsyn.org This system generates an electrophilic chlorine species in situ. A similar principle could be applied to 4-(methylthio)aniline, where the reaction conditions would need to be optimized to achieve dichlorination without oxidizing the methylthio group.

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Direct Chlorination | CuCl₂ in an ionic liquid | Mild conditions, high regioselectivity for unprotected anilines. | researchgate.netbeilstein-journals.org |

| Protected Amine Chlorination | 1. Acetic anhydride (B1165640) 2. Chlorinating agent (e.g., Cl₂) 3. Hydrolysis (acid or base) | Moderates reactivity, prevents over-chlorination and side reactions. | libretexts.orggoogleapis.com |

| In Situ Chlorine Generation | H₂O₂ / HCl | Avoids handling gaseous chlorine; used for dichlorination of substituted anilines. | orgsyn.org |

Formylation Reactions for Aldehyde Moiety Formation

The final key transformation is the conversion of the amino group of the 2,6-dichloro-4-(methylthio)aniline intermediate into an aldehyde (formyl) group. A direct, single-step conversion is uncommon. A robust and versatile method proceeds via a diazonium salt intermediate. libretexts.orgwikipedia.org

The process involves two main steps:

Diazotization: The primary aromatic amine, 2,6-dichloro-4-(methylthio)aniline, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like sulfuric or hydrochloric acid. This reaction converts the amino group into a diazonium salt (-N₂⁺). libretexts.orggoogle.comgoogle.com

Substitution of the Diazonium Group: The resulting arenediazonium salt is a valuable intermediate that can be replaced by a variety of functional groups. While direct formylation is not a standard Sandmeyer reaction, a highly effective two-step sequence can be used:

Sandmeyer Cyanation: The diazonium salt is treated with copper(I) cyanide (CuCN). This classic Sandmeyer reaction replaces the diazonium group with a nitrile (cyano) group (-CN), yielding 2,6-dichloro-4-(methylthio)benzonitrile. libretexts.orgwikipedia.org

Nitrile Reduction: The nitrile group can then be selectively reduced to an aldehyde. Reagents such as Diisobutylaluminium hydride (DIBAL-H) are commonly used for this transformation, as they can reduce nitriles to aldehydes and the reaction can be stopped at the aldehyde stage by using a stoichiometric amount of the reagent and maintaining low temperatures.

Alternative formylation reactions such as the Vilsmeier-Haack, Gattermann, or Duff reaction are generally effective on electron-rich aromatic substrates like phenols and unhindered anilines. growingscience.com The steric hindrance from the two ortho-chlorine atoms and the deactivating nature of the chlorinated ring make these methods less suitable for the 2,6-dichloro-4-(methylthio)aniline intermediate.

| Reaction Type | Intermediate | Key Reagents | Description | Reference |

|---|---|---|---|---|

| Diazotization | Aryl Amine | NaNO₂, H₂SO₄/HCl | Converts the primary amino group to a diazonium salt. | libretexts.orggoogle.com |

| Sandmeyer Cyanation | Aryl Diazonium Salt | CuCN | Replaces the diazonium group with a nitrile (-CN). | libretexts.orgwikipedia.org |

| Nitrile Reduction | Aryl Nitrile | DIBAL-H | Reduces the nitrile to an aldehyde. | N/A |

Advanced Synthetic Approaches and Methodological Innovations

Research into organic synthesis continuously seeks to develop more efficient, selective, and environmentally benign methods. This includes the use of advanced catalytic systems and strategies that maximize chemo- and regioselectivity.

Catalytic Synthetic Routes and Mechanistic Aspects

Catalysis offers significant advantages by enabling reactions under milder conditions, with lower waste, and often with higher selectivity.

Catalytic Halogenation: As mentioned, copper halides can serve as catalysts in the regioselective chlorination of anilines. researchgate.netbeilstein-journals.org The mechanism involves the oxidation of the aniline by Cu(II), followed by the addition of a chloride ion. This catalytic cycle can be more efficient and controlled than using stoichiometric reagents.

Catalytic Formylation: While the established route involves a multi-step conversion from the amino group, direct catalytic formylation of a suitable precursor is an area of interest. A patented process describes the direct carbonylation of thioanisole (B89551) (methylthiobenzene) to produce 4-(methylthio)benzaldehyde (B43086) using carbon monoxide and a specialized solid SZTA catalyst (a mixed oxide catalyst). google.com This approach could, in principle, be applied, although the subsequent dichlorination of the aldehyde product at the 2 and 6 positions would be challenging. The aldehyde group is an electron-withdrawing meta-director, making it difficult to introduce substituents into the ortho positions. This highlights that the order of synthetic steps is crucial.

Catalytic S-Formylation: Research has also shown the catalytic S-formylation of thiols using CO₂ and an organocatalyst. researchgate.netresearchgate.netscilit.com It is important to note that this reaction forms a thioformate (R-S-CHO), not a C-CHO bond on the aromatic ring, and thus represents a different type of transformation.

Green Chemistry Principles in Synthetic Design

The synthesis of this compound can be approached through the lens of green chemistry, which aims to minimize the environmental impact of chemical processes. Key principles of green chemistry that can be applied to the synthetic design of this compound include the use of safer solvents, the development of more atom-economical reactions, and the reduction of hazardous byproducts.

One of the primary considerations in the green synthesis of this compound is the choice of reagents and solvents. The classical Vilsmeier-Haack reaction, a common method for formylating aromatic compounds, traditionally utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). numberanalytics.comnrochemistry.comchemistrysteps.com While effective, POCl₃ is a corrosive and hazardous reagent. An environmentally more benign approach involves the use of phthaloyl dichloride with DMF. scirp.orgresearchgate.net This method generates phthalic anhydride as a byproduct, which can be recovered in high yield by simple filtration and potentially reused, thus adhering to the principle of waste reduction. scirp.orgresearchgate.net

The selection of solvents is another critical aspect. While DMF often serves as both a reagent and a solvent in the Vilsmeier-Haack reaction, its high boiling point and toxicity are concerns. ijpcbs.comacs.org Research into greener alternatives has explored the use of more environmentally friendly solvents. For instance, toluene (B28343) or 2-chlorotoluene (B165313) can be used as solvents in the Vilsmeier-Haack reaction when employing phthaloyl dichloride. scirp.org The use of ionic liquids or solvent-free conditions are also emerging as greener alternatives in various organic syntheses and could be explored for this specific transformation. ijpcbs.comsemanticscholar.org Microwave-assisted synthesis is another green technique that can lead to shorter reaction times, reduced energy consumption, and often improved yields. rsc.org

Process Optimization and Scale-Up Considerations in Laboratory Settings

The successful synthesis of this compound in a laboratory setting requires careful optimization of reaction parameters and consideration of factors that will be critical for a potential scale-up. The Vilsmeier-Haack reaction, as a plausible synthetic route, serves as a good case study for discussing these considerations.

Reaction Parameter Optimization:

Several variables in the Vilsmeier-Haack reaction can be tuned to maximize the yield and purity of the desired product. The ratio of the formylating agent (e.g., Vilsmeier reagent generated from POCl₃ and DMF) to the substrate, 1,3-dichloro-5-(methylthio)benzene, is a critical parameter. numberanalytics.comnumberanalytics.com An excess of the Vilsmeier reagent is often used to ensure complete conversion of the starting material. Temperature control is also crucial; these reactions are typically initiated at low temperatures (e.g., 0-10 °C) and then may be allowed to warm to room temperature or heated to ensure the reaction goes to completion. ijpcbs.comorgsyn.org The reaction time is another variable that needs to be optimized through monitoring the reaction progress, for example, by thin-layer chromatography (TLC) or gas chromatography (GC).

Work-up and Purification:

The work-up procedure is critical for isolating the product in high purity. The Vilsmeier-Haack reaction is typically quenched by pouring the reaction mixture into ice-water, followed by neutralization. orgsyn.org The choice of base for neutralization (e.g., sodium acetate, sodium hydroxide) and the final pH can influence the product's stability and the ease of extraction. orgsyn.org The choice of extraction solvent should be based on the product's solubility and the ease of removal of the solvent. Subsequent purification is usually achieved by column chromatography or recrystallization. For laboratory scale-up, minimizing the use of chromatography by optimizing the reaction to yield a cleaner crude product is often a primary goal.

Scale-Up Considerations:

Scaling up a reaction from a few milligrams to a multi-gram scale in a laboratory setting presents several challenges.

Heat Transfer: The Vilsmeier-Haack reaction is often exothermic. orgsyn.org As the reaction scale increases, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. Efficient stirring and external cooling are necessary to maintain the optimal reaction temperature and prevent runaway reactions.

Reagent Addition: The rate of addition of reagents, particularly the Vilsmeier reagent to the substrate solution, becomes more critical at a larger scale to control the reaction exotherm.

Mixing: Efficient mixing is essential to ensure homogeneity and maintain consistent reaction conditions throughout the reaction vessel. The type and speed of the stirrer may need to be adjusted for larger volumes.

Work-up and Isolation: Handling larger volumes of quenching solutions, extraction solvents, and performing large-scale purifications can be cumbersome. Developing a robust and efficient work-up and isolation protocol during the optimization phase is crucial for a successful scale-up. For instance, precipitation and filtration of the product directly from the reaction mixture, if possible, would be more efficient than large-scale chromatographic purification.

The table below summarizes key parameters that require optimization for the synthesis of this compound via the Vilsmeier-Haack reaction.

| Parameter | Laboratory Scale Consideration | Scale-Up Implication |

| Reagent Ratio | Precise measurement of substrate, formylating agent, and solvent. | Maintaining stoichiometric ratios is critical for yield and purity. |

| Temperature | Easily controlled with ice baths or heating mantles. | Requires more robust cooling/heating systems to manage exotherms. |

| Reaction Time | Monitored by TLC/GC to determine completion. | Consistent monitoring is necessary to avoid over-reaction or by-product formation. |

| Mixing | Magnetic stirring is often sufficient. | Mechanical overhead stirring may be necessary for efficient mixing of larger volumes. |

| Work-up | Simple quenching and extraction in separatory funnels. | Requires larger glassware and potentially different techniques for phase separation. |

| Purification | Column chromatography is common. | Crystallization or distillation is preferred for larger quantities to avoid chromatography. |

By systematically optimizing these parameters on a small scale, a chemist can develop a robust and scalable procedure for the laboratory synthesis of this compound.

Chemical Reactivity and Transformation Studies of 2,6 Dichloro 4 Methylthio Benzaldehyde

Reactions Involving the Aldehyde Functional Group

The aldehyde group is a primary site for a range of chemical reactions, including nucleophilic additions, condensations, oxidations, and reductions. The steric hindrance from the two ortho-chlorine atoms can influence the rate and feasibility of these transformations.

Nucleophilic Addition and Condensation Reactions (e.g., Schiff Base Formation, Hydrazone Synthesis)

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. Condensation with primary amines leads to the formation of imines, commonly known as Schiff bases, while reaction with hydrazines yields hydrazones. These reactions are fundamental in synthetic chemistry for creating new carbon-nitrogen bonds.

Schiff Base Formation: The reaction of an aldehyde with a primary amine proceeds via a nucleophilic addition to form a hemiaminal intermediate, which then dehydrates to form the stable imine product. While specific studies on 2,6-dichloro-4-(methylthio)benzaldehyde are not prevalent, analogous reactions with similar benzaldehydes are well-documented. For instance, 4-(methylthio)benzaldehyde (B43086) readily reacts with various amines in methanol (B129727) to produce Schiff bases in good yields. wikipedia.orgwenxuecity.com Similarly, 2,4-dichlorobenzaldehyde (B42875) has been condensed with thiosemicarbazide (B42300) derivatives to form the corresponding Schiff base. psiberg.com This indicates that this compound is an excellent candidate for forming a diverse range of Schiff bases.

Hydrazone Synthesis: In a similar fashion, the aldehyde can be condensed with hydrazines to form hydrazones. General procedures involve reacting the aldehyde with the desired hydrazine (B178648) (e.g., phenylhydrazine, 2,4-dinitrophenylhydrazine) in a suitable solvent like ethanol (B145695) or methanol, often with acid catalysis. nrochemistry.com

Below is a table illustrating potential condensation products from this compound.

| Reactant | Product Type | General Product Structure |

| Primary Amine (R-NH₂) | Schiff Base (Imine) | |

| Hydrazine (R-NH-NH₂) | Hydrazone | |

| Hydroxylamine (NH₂OH) | Oxime | |

| Semicarbazide (NH₂-CO-NHNH₂) | Semicarbazone |

Oxidation and Reduction Pathways and Selectivity

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid. A particularly effective method for this transformation in complex molecules is the Pinnick oxidation, which uses sodium chlorite (B76162) (NaClO₂) under mild acidic conditions. numberanalytics.commasterorganicchemistry.com This method is known for its high functional group tolerance, leaving sensitive groups like halides and thioethers intact. numberanalytics.comugm.ac.id While thioethers can be susceptible to oxidation to sulfoxides or sulfones under some Pinnick conditions, careful control of the reaction can often preserve the thioether. ugm.ac.id The reaction proceeds through the formation of chlorous acid, which adds to the aldehyde, followed by a pericyclic fragmentation to yield the carboxylic acid. numberanalytics.comchem-station.com

Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol, 2,6-dichloro-4-(methylthio)benzyl alcohol. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent commonly used for this purpose. rsc.org It efficiently reduces aldehydes and ketones without affecting other functional groups like aryl halides or esters under standard conditions. The reaction is typically carried out in a protic solvent like methanol or ethanol, where NaBH₄ delivers a hydride ion to the electrophilic carbonyl carbon. rsc.org

| Transformation | Reagent(s) | Product | Selectivity Notes |

| Oxidation | Sodium Chlorite (NaClO₂), NaH₂PO₄, 2-methyl-2-butene | 2,6-Dichloro-4-(methylthio)benzoic acid | High selectivity for aldehyde oxidation. Aryl chlorides and thioether are generally tolerated. numberanalytics.comugm.ac.id |

| Reduction | Sodium Borohydride (NaBH₄), Methanol/Ethanol | 2,6-Dichloro-4-(methylthio)benzyl alcohol | High selectivity for aldehyde reduction. Aryl chlorides and thioether are unaffected. |

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions convert the carbonyl group into a carbon-carbon double bond, providing a powerful method for alkene synthesis.

Wittig Reaction: This reaction involves a phosphonium (B103445) ylide reacting with the aldehyde. The stereochemical outcome depends on the nature of the ylide; unstabilized ylides typically yield (Z)-alkenes, whereas stabilized ylides (containing an electron-withdrawing group) give predominantly (E)-alkenes. The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then fragments to the alkene and triphenylphosphine (B44618) oxide.

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a modification of the Wittig reaction that uses a phosphonate (B1237965) carbanion. rsc.org These carbanions are generally more nucleophilic than the corresponding Wittig ylides and react with aldehydes to produce alkenes. A significant advantage of the HWE reaction is that it almost exclusively produces the thermodynamically more stable (E)-alkene when using stabilized phosphonates. rsc.org The water-soluble phosphate (B84403) byproduct is also more easily removed than the triphenylphosphine oxide from the Wittig reaction. rsc.org The Still-Gennari modification can be employed to selectively produce (Z)-alkenes.

| Reaction | Reagent Type | Typical Product Stereochemistry |

| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | (E)-Alkene |

| Wittig Reaction | Unstabilized Ylide (e.g., Ph₃P=CH₂) | (Z)-Alkene |

| Horner-Wadsworth-Emmons | Stabilized Phosphonate (e.g., (EtO)₂P(O)CH₂CO₂Et) + Base | (E)-Alkene rsc.org |

| Still-Gennari HWE | Trifluoroethyl-phosphonate + KHMDS | (Z)-Alkene |

Transformations at the Aromatic Ring Halogen Substituents

The two chlorine atoms on the aromatic ring are sites for substitution, either through nucleophilic aromatic substitution or, more commonly, through transition-metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions for Aryl Derivatization (e.g., Suzuki, Stille, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds at aryl halide positions under relatively mild conditions. These reactions offer a powerful platform for derivatizing the this compound core. A key challenge and opportunity with a dichloro-substituted arene is achieving selective mono-substitution versus di-substitution.

Suzuki-Miyaura Coupling: This reaction couples the aryl halide with an organoboron reagent (e.g., a boronic acid or ester) using a palladium catalyst and a base. It is widely used due to the stability and low toxicity of the boron reagents. By carefully selecting the catalyst, ligands, and reaction conditions, it is often possible to achieve selective mono-coupling of dichloroarenes.

Stille Coupling: The Stille reaction utilizes an organotin reagent as the coupling partner with the aryl halide. It is known for its tolerance of a wide variety of functional groups, although the toxicity of the tin reagents is a significant drawback. The reaction mechanism involves oxidative addition, transmetalation, and reductive elimination.

Negishi Coupling: This reaction employs an organozinc reagent, which is coupled with the aryl halide. ugm.ac.id Organozinc reagents are more reactive than their boron or tin counterparts, which can allow for reactions to proceed under milder conditions. However, they are also more sensitive to air and moisture. ugm.ac.id

Buchwald-Hartwig Amination: This is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine in the presence of a base. numberanalytics.com The development of specialized phosphine (B1218219) ligands has enabled the coupling of a vast range of amines and aryl halides, including aryl chlorides. This reaction provides a direct route to aniline (B41778) derivatives from this compound.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst/Ligand System (Examples) |

| Suzuki-Miyaura | R-B(OH)₂ | C-C | Pd(OAc)₂, SPhos, K₃PO₄ |

| Stille | R-Sn(Bu)₃ | C-C | Pd(PPh₃)₄, CuI |

| Negishi | R-ZnCl | C-C | Pd(dba)₂, RuPhos |

| Buchwald-Hartwig | R₂NH | C-N | Pd₂(dba)₃, BrettPhos, NaOtBu |

Reactivity of the Methylthio Moiety

The sulfur atom in the methylthio group is a key site of reactivity, primarily through oxidation and its involvement in coupling reactions.

The oxidation of the methylthio group in this compound to the corresponding sulfoxide (B87167) and sulfone proceeds in a stepwise manner. The direct oxidation of sulfides is considered the most straightforward and atom-economical method for preparing sulfoxides and sulfones. acs.org

To Sulfoxide: The selective oxidation to the sulfoxide, 2,6-dichloro-4-(methylsulfinyl)benzaldehyde, can be achieved using a variety of oxidizing agents under controlled conditions. Mild oxidants are generally preferred to prevent over-oxidation to the sulfone. Common reagents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a metal catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). acs.org The use of ruthenium(II) complexes, such as RuCl₂(DMSO)₄, has been shown to effectively catalyze the selective oxidation of sulfides to sulfoxides using molecular oxygen. taylorfrancis.com Another approach involves the use of periodates, where the oxidation is believed to proceed via a one-step oxygen-transfer mechanism. researchgate.net

To Sulfone: Further oxidation of the sulfoxide or direct, more forceful oxidation of the sulfide (B99878) yields the corresponding sulfone, 2,6-dichloro-4-(methylsulfonyl)benzaldehyde. Stronger oxidizing agents or harsher reaction conditions are typically required for this step. Reagents like potassium permanganate (B83412) (KMnO₄) or an excess of hydrogen peroxide with a suitable catalyst can drive the reaction to completion. jchemrev.com A switchable methodology for the chemoselective synthesis of sulfones and sulfoxides from sulfides has been developed, where the reaction temperature can control the outcome when using O₂/air as the oxidant. acs.org

Illustrative Oxidation Reactions:

| Product | Reagents and Conditions | Typical Yield (%) |

| 2,6-Dichloro-4-(methylsulfinyl)benzaldehyde | H₂O₂, RuCl₂(DMSO)₄ (cat.), alcohol solvent, room temp. | 85-95 |

| 2,6-Dichloro-4-(methylsulfonyl)benzaldehyde | KMnO₄, acetone, 0 °C to room temp. | 80-90 |

This table presents illustrative data based on general methods for sulfide oxidation and does not represent experimentally verified results for this compound.

The methylthio group can potentially participate in C-S cross-coupling reactions, a powerful tool for the formation of carbon-sulfur bonds, which are prevalent in many biologically active compounds. nih.gov These reactions typically involve the coupling of an aryl halide with a thiol, but variations exist where an aryl sulfide can be activated. nih.govresearchgate.net While direct C-S coupling involving the methylthio group of this compound is not widely documented, analogous reactions with aryl sulfides suggest possibilities. For instance, transition-metal catalysts, particularly those based on palladium, nickel, and copper, are commonly employed for such transformations. nih.gov

Decarboxylative C-S cross-coupling reactions have also emerged as a viable method for synthesizing aryl sulfides without the need for organohalide precursors. nih.govnus.edu.sg Another approach involves the use of thiourea (B124793) or elemental sulfur as the sulfur source in coupling reactions with aryl halides. researchgate.net

Multi-Component Reactions and Complex Heterocycle Formation

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. wikipedia.orgmdpi.com The aldehyde functionality of this compound makes it a suitable component for several important MCRs, leading to the rapid assembly of diverse molecular scaffolds.

Ugi Reaction: The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.orgorganic-chemistry.org The reaction is typically rapid and exothermic. wikipedia.org The use of this compound in an Ugi reaction would lead to the formation of a highly substituted peptide-like structure, incorporating the dichlorinated, methylthio-functionalized phenyl ring. The general mechanism involves the initial formation of an imine from the aldehyde and amine, which then reacts with the isocyanide and carboxylic acid. organic-chemistry.org The versatility of the Ugi reaction allows for the creation of large chemical libraries for drug discovery. rsc.org

Petasis Reaction: The Petasis borono-Mannich (PBM) reaction is another powerful MCR that couples an amine, a carbonyl compound (like this compound), and a vinyl- or aryl-boronic acid to yield substituted amines. wikipedia.org This reaction is notable for its operational simplicity and tolerance of a wide range of functional groups. nih.gov The use of substituted benzaldehydes in the Petasis reaction has been demonstrated, suggesting that this compound would be a viable substrate. nih.govchemrxiv.org

Illustrative Multi-Component Reactions:

| Reaction | Reactants | Product Type |

| Ugi Reaction | This compound, Primary Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Petasis Reaction | This compound, Secondary Amine, Arylboronic Acid | Tertiary Amine |

This table provides illustrative examples of how this compound could be used in multi-component reactions based on the general principles of these reactions.

Detailed Mechanistic Investigations of Key Transformations

The oxidation of the methylthio group is a fundamental transformation. Mechanistic studies on the oxidation of sulfides to sulfoxides have provided detailed insights into the reaction pathways.

When using transition metal peroxide complexes, a theoretical approach suggests that the sulfur atom of the sulfide first coordinates to the metal. rsc.orgrsc.org This is followed by a "slipping motion" of the sulfide towards the peroxygen atom that will be transferred, leading to the transition state. rsc.orgrsc.org Frontier-orbital analysis supports this model of pre-coordination followed by oxygen transfer. rsc.orgrsc.org

For oxidations catalyzed by ruthenium(II) complexes with molecular oxygen, kinetic studies have shown the reaction to be first-order in catalyst concentration and less than first-order in oxygen concentration. taylorfrancis.comacs.org These findings, along with isotopic labeling studies, support a mechanism where the Ru(II) species is oxidized to a higher oxidation state (likely Ru(IV)) with the formation of peroxide. taylorfrancis.com The peroxide then acts as the active oxidant for the sulfide. taylorfrancis.com

In the case of oxidation with periodates, the mechanism is thought to involve a one-step oxygen transfer. researchgate.net The highest occupied molecular orbital (HOMO) of the sulfide interacts with the lowest unoccupied molecular orbital (LUMO) of the oxidant. researchgate.net

The oxidation of the aldehyde group, for instance with chromate-based reagents, has also been mechanistically studied. The reaction is typically promoted by hydrogen ions, and a substantial primary kinetic isotope effect is observed when the aldehydic hydrogen is replaced with deuterium, indicating that the C-H bond cleavage is part of the rate-determining step. researchgate.netconsensus.app

Advanced Spectroscopic and Structural Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For 2,6-Dichloro-4-(methylthio)benzaldehyde, both ¹H and ¹³C NMR would provide definitive structural information.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show three distinct signals.

Aldehyde Proton (-CHO): A singlet appearing far downfield, typically in the range of δ 9.5-10.5 ppm. This significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the magnetic anisotropy of the benzene (B151609) ring. For the related 4-(methylthio)benzaldehyde (B43086), this proton appears at δ 9.92 ppm. rsc.org

Aromatic Protons (Ar-H): The two protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to produce a singlet in the aromatic region, likely around δ 7.3-7.8 ppm.

Methyl Protons (-SCH₃): A singlet corresponding to the three protons of the methylthio group. This signal would appear upfield, generally around δ 2.5 ppm, as seen in 4-(methylthio)benzaldehyde. rsc.org

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display five distinct signals, confirming the molecular symmetry.

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, appearing significantly downfield, typically above δ 185 ppm. In benzaldehyde (B42025) itself, this carbon has a chemical shift of δ 192.3 ppm. docbrown.info

Aromatic Carbons: Four signals are expected for the six aromatic carbons.

C1 (C-CHO): The carbon atom bonded to the aldehyde group.

C2/C6 (C-Cl): The two equivalent carbons bearing the chlorine atoms.

C3/C5 (C-H): The two equivalent carbons bonded to hydrogen atoms.

C4 (C-SCH₃): The carbon atom attached to the methylthio group. In 4-(methylthio)benzaldehyde, this carbon resonates around δ 147.9 ppm. rsc.org

Methyl Carbon (-SCH₃): The carbon of the methyl group would appear at the highest field, typically δ 14-16 ppm. rsc.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) would show no correlations, as all proton signals are singlets. However, HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning the quaternary aromatic carbons by showing correlations between the aromatic and methyl protons to their respective neighboring carbons. For instance, the aldehyde proton would show a correlation to the C1 and C2/C6 carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Values are estimated based on analogous compounds.

| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| Aldehyde-H | ¹H NMR | 9.5 - 10.5 | Singlet | Highly deshielded proton. |

| Aromatic-H | ¹H NMR | 7.3 - 7.8 | Singlet | Two equivalent protons on the ring. |

| Methyl-H | ¹H NMR | ~2.5 | Singlet | Three protons of the S-CH₃ group. |

| Carbonyl-C | ¹³C NMR | >185 | Singlet | Aldehyde carbon. |

| Aromatic C-Cl | ¹³C NMR | 130 - 140 | Singlet | Carbons attached to chlorine. |

| Aromatic C-H | ¹³C NMR | 125 - 130 | Singlet | Carbons attached to hydrogen. |

| Aromatic C-S | ¹³C NMR | 145 - 150 | Singlet | Carbon attached to the methylthio group. |

| Aromatic C-CHO | ¹³C NMR | 135 - 140 | Singlet | Carbon attached to the aldehyde group. |

| Methyl-C | ¹³C NMR | 14 - 16 | Singlet | Carbon of the S-CH₃ group. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bonding within a molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by several characteristic absorption bands.

C=O Stretch: A strong, sharp band between 1680 and 1710 cm⁻¹ is characteristic of the aldehyde carbonyl stretching vibration. researchgate.net

Aromatic C-H Stretch: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹. researchgate.net

Aliphatic C-H Stretch: The C-H stretching of the methyl group is expected just below 3000 cm⁻¹.

C=C Stretch: Aromatic ring C=C stretching vibrations result in several bands in the 1450-1600 cm⁻¹ region.

C-S Stretch: The carbon-sulfur stretching vibration is generally weak and appears in the range of 600-800 cm⁻¹.

C-Cl Stretch: The carbon-chlorine stretching vibrations for aryl chlorides give rise to strong bands in the 1000-1100 cm⁻¹ region, though their position can be influenced by the substitution pattern.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data. The symmetric vibrations of the substituted benzene ring and the C-S bond, which might be weak in the IR spectrum, often produce strong signals in the Raman spectrum. The analysis of both spectra provides a more complete picture of the vibrational modes of the molecule. For related benzaldehyde derivatives, detailed normal coordinate analyses have been performed to assign all vibrational modes. nih.govnau.edu

Table 2: Key Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | FT-IR/Raman | >3000 | Medium |

| Aliphatic C-H Stretch | FT-IR/Raman | <3000 | Medium |

| C=O Stretch | FT-IR | 1680 - 1710 | Strong, Sharp |

| Aromatic C=C Stretch | FT-IR/Raman | 1450 - 1600 | Medium to Strong |

| C-Cl Stretch | FT-IR | 1000 - 1100 | Strong |

| C-S Stretch | Raman/FT-IR | 600 - 800 | Strong (Raman), Weak (FT-IR) |

Electronic Spectroscopy (UV-Vis) for Electronic Transition Studies

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to show absorptions characteristic of a substituted benzaldehyde. The benzaldehyde chromophore typically exhibits a weak n→π* transition around 280-320 nm and a stronger π→π* transition around 240-250 nm. nist.gov

The substituents on the benzene ring will influence the position and intensity of these bands.

-SCH₃ Group: As an auxochrome with lone pairs on the sulfur atom, the methylthio group can participate in resonance with the benzene ring, typically causing a bathochromic (red) shift of the π→π* transition.

-Cl Atoms: The chlorine atoms act as deactivating groups via induction but can also be weak auxochromes due to their lone pairs. Their net effect, combined with the steric hindrance they impose, can modulate the electronic transitions.

Mass Spectrometry (HRMS, MS/MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) would provide the accurate mass of the molecular ion, confirming the molecular formula C₈H₆Cl₂OS. The calculated exact mass is 220.9594.

The fragmentation pattern in the mass spectrum provides structural clues. For this compound, the expected fragmentation pathways include:

Loss of a Hydrogen Radical: The molecular ion [M]⁺˙ can lose a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺, which is often a prominent peak for benzaldehydes. docbrown.info

Loss of CHO Radical: Cleavage of the formyl group ([M-CHO]⁺) would lead to the dichlorinated methylthio-phenyl cation.

Loss of Chlorine: Fragmentation involving the loss of a chlorine atom ([M-Cl]⁺) is also possible.

Loss of CH₃ Radical: The methylthio group can fragment by losing a methyl radical ([M-CH₃]⁺).

The isotopic signature of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) would be a key diagnostic feature. The molecular ion region would show a characteristic pattern for a molecule containing two chlorine atoms ([M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙ peaks with a relative intensity ratio of roughly 9:6:1).

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For this compound, this technique would provide precise information on:

Molecular Conformation: The orientation of the aldehyde and methylthio groups with respect to the benzene ring. The steric hindrance from the two ortho-chlorine atoms would likely force the aldehyde group out of the plane of the benzene ring.

Crystal Packing: Analysis of the crystal lattice would reveal intermolecular interactions such as C-H···O hydrogen bonds, halogen bonds (C-Cl···O or C-Cl···S), and π-π stacking, which govern the solid-state architecture. The crystal structure of the related 2,6-dichlorobenzaldehyde (B137635) has been determined, providing a model for the types of interactions that might be expected. nih.gov

Since the molecule is achiral, it will crystallize in a centrosymmetric or non-chiral space group, and thus the concept of absolute stereochemistry does not apply.

Chiroptical Spectroscopy (e.g., ECD, VCD) for Stereochemical Research (if chiral derivatives are relevant)

Chiroptical spectroscopy techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are used to study chiral molecules. This compound is an achiral molecule and therefore would not exhibit any ECD or VCD signals. These techniques would only become relevant in the context of research involving the synthesis and analysis of chiral derivatives of this compound, for which no specific studies were identified in the search.

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 4 Methylthio Benzaldehyde and Its Derivatives

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with high accuracy. The two primary approaches are Ab Initio methods and Density Functional Theory (DFT).

Ab Initio Methods : These methods, such as Hartree-Fock (HF), are derived directly from theoretical principles without the inclusion of experimental data. They provide a foundational, albeit computationally expensive, way to solve the electronic Schrödinger equation.

Density Functional Theory (DFT) : DFT is a widely used quantum mechanical method that maps the many-electron system onto a simpler system based on its electron density. chemscene.com Methods like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have become standard for their balance of accuracy and computational efficiency in studying organic molecules. These calculations are typically performed with a basis set, such as 6-311+G(d,p), which describes the atomic orbitals used in the calculation. chemscene.com

For 2,6-dichloro-4-(methylthio)benzaldehyde, these calculations form the basis for understanding its geometry, electronic behavior, and vibrational modes.

Before predicting any molecular property, the most stable three-dimensional arrangement of atoms, or its equilibrium geometry, must be determined. This is achieved through geometry optimization, a process where the total energy of the molecule is minimized with respect to the positions of its nuclei.

For this compound, calculations would start with an initial guess of the structure. The DFT B3LYP method, for instance, would then be used to iteratively adjust bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is found. The absence of imaginary vibrational frequencies in the subsequent frequency calculation confirms that this structure is a true energy minimum.

The conformational landscape is explored by rotating the flexible parts of the molecule, namely the aldehyde (-CHO) and methylthio (-SCH₃) groups, relative to the benzene (B151609) ring. The steric hindrance from the two chlorine atoms at positions 2 and 6 would significantly influence the preferred orientation of the aldehyde group. Theoretical calculations can map the energy changes associated with these rotations to identify the most stable conformers.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

| Bond Lengths | C=O | ~1.21 Å |

| C-Cl | ~1.74 Å | |

| C-S | ~1.77 Å | |

| S-CH₃ | ~1.82 Å | |

| Bond Angles | C-C-Cl | ~120° |

| C-C-C (ring) | ~120° | |

| C-S-C | ~103° | |

| Dihedral Angles | Cl-C-C-C | ~0° / 180° |

| C-C-C=O | Variable (depends on steric hindrance) |

Electronic Structure Analysis (HOMO-LUMO Energies, Molecular Electrostatic Potential, Natural Bond Orbital Analysis)

Electronic structure analysis provides deep insights into the reactivity and kinetic stability of a molecule.

HOMO-LUMO Energies : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO energy is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability; a large gap implies high stability and low reactivity. For this compound, the electron-donating methylthio group and the electron-withdrawing aldehyde and chloro groups would influence the energies and spatial distribution of these orbitals.

Molecular Electrostatic Potential (MESP) : An MESP map visualizes the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. Red regions indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor, susceptible to nucleophilic attack). For this molecule, negative potential would be expected around the carbonyl oxygen and the sulfur atom, while positive regions might be found near the aldehyde proton and the ring hydrogens.

Natural Bond Orbital (NBO) Analysis : NBO analysis is used to study charge delocalization, hyperconjugative interactions, and intramolecular charge transfer within a molecule. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. For this compound, NBO analysis could quantify the stabilizing interactions, such as those between the lone pairs on the sulfur and chlorine atoms and the antibonding orbitals of the aromatic ring.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 4.5 |

Vibrational Frequency Calculations and Comparison with Experimental Spectra

Theoretical vibrational analysis is a powerful technique for interpreting and assigning experimental infrared (IR) and Raman spectra. After geometry optimization, harmonic vibrational frequencies are calculated using the same level of theory (e.g., DFT/B3LYP). These calculated frequencies correspond to the normal modes of vibration of the molecule.

Due to the approximations inherent in the calculations (e.g., harmonic approximation, incomplete basis set), the calculated frequencies are often systematically higher than the experimental values. They are therefore scaled by an empirical factor to improve agreement with experimental data. A detailed comparison helps in the unambiguous assignment of spectral bands to specific molecular motions, such as the C=O stretch of the aldehyde, the C-Cl stretches, C-S stretches, and various aromatic ring vibrations.

| Assignment | Calculated Frequency | Scaled Frequency | Experimental Frequency |

| C=O Stretch | ~1750 | ~1700 | (Not Available) |

| C-Cl Stretch | ~780 | ~750 | (Not Available) |

| C-S Stretch | ~710 | ~680 | (Not Available) |

| Ring C-H Stretch | ~3150 | ~3050 | (Not Available) |

Reactivity Prediction and Global Reactivity Descriptors

Based on the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical reactivity and stability of the molecule. These descriptors, rooted in conceptual DFT, include:

Chemical Hardness (η) : Defined as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2), it measures the resistance of a molecule to change its electron configuration. A harder molecule has a larger energy gap.

Electronegativity (χ) : Calculated as χ = -(EHOMO + ELUMO) / 2, it describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) : Given by ω = μ² / (2η) where μ is the chemical potential (μ ≈ -χ), this index quantifies the energy stabilization when a molecule acquires additional electronic charge from the environment. It is a measure of a molecule's electrophilic character.

These descriptors would allow for a quantitative prediction of the reactivity of this compound without simulating a full chemical reaction.

Prediction and Investigation of Non-linear Optical (NLO) Properties

Organic molecules with significant π-conjugated systems and intramolecular charge transfer characteristics are of great interest for applications in non-linear optics (NLO). NLO materials can alter the properties of light passing through them, which is crucial for technologies like optical switching and frequency conversion.

The NLO response of a molecule is determined by its polarizability (α) and, more importantly, its first (β) and second (γ) hyperpolarizabilities. These properties can be calculated using quantum chemical methods, often with time-dependent DFT (TD-DFT). The structure of this compound, featuring an electron-donating methylthio group and electron-withdrawing chloro and aldehyde groups attached to a π-system, suggests it could exhibit an NLO response. Theoretical calculations of its hyperpolarizability would be the first step in assessing its potential as an NLO material.

| Parameter | Description | Calculated Value (a.u.) |

| αtotal | Total Polarizability | (Not Available) |

| βtotal | First Hyperpolarizability | (Not Available) |

Molecular Dynamics Simulations for Solution-Phase Behavior and Interactions

While quantum chemical calculations typically model a molecule in the gas phase (as an isolated entity), molecular dynamics (MD) simulations are used to study the behavior of molecules in a condensed phase, such as in a solvent.

MD simulations would model the interactions between one or more molecules of this compound and a large number of explicit solvent molecules (e.g., water, ethanol) over time. This approach can provide insights into:

Solvation structure : How solvent molecules arrange around the solute.

Hydrogen bonding : The dynamics of hydrogen bonds between the solute and protic solvents.

Transport properties : Such as diffusion coefficients.

Currently, there are no published molecular dynamics simulation studies available for this compound in the searched literature.

Quantitative Structure-Activity Relationships (QSAR) for Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net In the context of this compound and its analogues, QSAR studies are instrumental in predicting the biological activities of novel derivatives and elucidating the key molecular features that govern their efficacy in in vitro or in silico models. mdpi.comlew.ro These studies rely on the calculation of various molecular descriptors that quantify the physicochemical properties of the molecules.

The development of a robust QSAR model involves several key steps, including the selection of a dataset of compounds with measured biological activity, calculation of molecular descriptors, and the application of statistical methods to build and validate a predictive model. mdpi.com For analogues of this compound, the biological activity could be, for example, inhibitory activity against a specific enzyme or receptor. The goal is to create a model that can accurately predict the activity of new, unsynthesized analogues, thereby prioritizing the synthesis of the most promising candidates. researchgate.net

Research on substituted benzaldehydes and related aromatic compounds has highlighted the importance of several classes of molecular descriptors in determining their biological activity. jmaterenvironsci.comnih.gov These descriptors can be broadly categorized into electronic, steric, and hydrophobic properties.

Electronic Descriptors: These properties describe the distribution of electrons within the molecule and are crucial for interactions with biological targets. For benzaldehyde (B42025) analogues, descriptors such as the Hammett constant (σ), dipole moment, and partial atomic charges on the aldehyde group and ring substituents are often significant. nih.gov For instance, the electron-withdrawing or electron-donating nature of substituents on the benzene ring can modulate the reactivity of the aldehyde group and its ability to form hydrogen bonds or other electrostatic interactions. In a QSAR study of substituted benzamides, electronic parameters were found to be influential in their biological activities. leidenuniv.nlnih.gov

Steric Descriptors: These descriptors relate to the size and shape of the molecule, which are critical for the ligand's fit into a biological receptor's binding site. Important steric parameters include molecular weight, molar refractivity (MR), and Taft's steric parameter (Es). nih.gov For analogues of this compound, the presence of bulky substituents at different positions on the phenyl ring would significantly alter the steric profile and, consequently, the biological activity. A 3D-QSAR study on benzaldehyde derivatives highlighted that steric effects were more critical than electrostatic effects for the observed activity. leidenuniv.nl

A hypothetical QSAR study on a series of this compound analogues might yield a regression equation similar to the following, where 'Activity' is the biological response (e.g., pIC50):

Activity = a(log P) - b(MR) + c(σ) + d

In this equation, 'a', 'b', and 'c' are the coefficients for the respective descriptors, and 'd' is a constant. A positive coefficient for log P would suggest that increased hydrophobicity enhances activity, while a negative coefficient for MR would indicate that bulkier groups are detrimental. A positive coefficient for the Hammett constant would imply that electron-withdrawing groups increase activity.

The table below illustrates the kind of data that would be generated and used in a QSAR study of hypothetical analogues of this compound.

| Compound | Substituent (R) | log P | Molar Refractivity (MR) | Hammett Constant (σ) | Observed Activity (pIC50) | Predicted Activity (pIC50) |

| Analogue 1 | H | 3.5 | 55.2 | 0.00 | 5.2 | 5.3 |

| Analogue 2 | 3-NO₂ | 3.8 | 60.1 | 0.71 | 6.1 | 6.0 |

| Analogue 3 | 4-OCH₃ | 3.4 | 58.9 | -0.27 | 4.9 | 5.0 |

| Analogue 4 | 3-Cl | 4.1 | 60.3 | 0.37 | 5.8 | 5.7 |

| Analogue 5 | 4-CH₃ | 3.9 | 60.5 | -0.17 | 5.1 | 5.2 |

This table showcases how different substituents (R) on the benzaldehyde scaffold influence the molecular properties and, in turn, the biological activity. The "Predicted Activity" column is generated from the QSAR model and is compared against the "Observed Activity" to assess the model's predictive power. chemmethod.com Such models, once validated, serve as powerful tools in computational drug design to guide the synthesis of more potent analogues. nih.gov

Research Applications and Emerging Research Avenues Excluding Clinical, Safety, and Direct Medicinal Use

Utility as a Precursor in Complex Organic Synthesis

As a substituted benzaldehyde (B42025), 2,6-Dichloro-4-(methylthio)benzaldehyde possesses functional groups—an aldehyde, two chlorine atoms, and a methylthio group—that suggest its potential as a versatile precursor in multi-step organic synthesis. The aldehyde group can undergo a wide range of reactions, including condensations, oxidations, reductions, and nucleophilic additions. The chlorine and methylthio substituents on the aromatic ring can influence the reactivity of the aldehyde and the ring itself, and could be targets for modification in later synthetic steps.

Building Blocks for Functional Materials (e.g., Polymers, Optoelectronic Materials, Ligands for Metal Complexes)

There is no specific information in the scientific literature detailing the use of this compound as a building block for functional materials. In principle, substituted benzaldehydes can be used to synthesize polymers or materials for optoelectronic applications; however, no studies have been published that specifically utilize this compound for such purposes. Similarly, while related sulfur-containing aldehydes have been used to create ligands for metal complexes, there are no specific reports on the application of this compound in this area.

Synthetic Intermediates for Agrochemical Research

The synthesis of novel agrochemicals often involves the use of halogenated and sulfur-containing aromatic compounds. The structure of this compound is reminiscent of moieties found in some pesticidal compounds. For instance, the related compound 2,6-dichlorobenzaldehyde (B137635) is a known intermediate in the synthesis of benzoylurea insecticides like hexaflumuron and diflubenzuron. However, a direct link or documented use of this compound as a synthetic intermediate in agrochemical research has not been identified in the available literature.

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology for designing molecules with specific biological activities. While SAR studies on substituted benzaldehydes are common, there are no specific published studies that include this compound to evaluate the contribution of its unique substitution pattern to the biological activity of a larger molecule.

Ligand Design for Protein-Ligand Interaction Studies (e.g., binding to specific targets in vitro or in silico)

No published research could be located that describes the design, synthesis, or study of ligands derived from this compound for the purpose of studying protein-ligand interactions. Computational (in silico) or experimental (in vitro) studies involving this specific compound as a ligand are not documented.

Exploration in Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry explores the non-covalent interactions between molecules that lead to the formation of larger, organized structures. Aromatic aldehydes can participate in such interactions. Despite this, there is no available research that explores the role of this compound in self-assembly or the formation of supramolecular structures.

Conclusion and Future Research Perspectives

Synthesis of Key Academic Discoveries and Contributions

Currently, there is a notable absence of dedicated academic publications detailing the synthesis, reactivity, or application of 2,6-Dichloro-4-(methylthio)benzaldehyde. The scientific community has, however, laid a foundation through research on structurally related molecules. For instance, methods for the synthesis of 2,6-dichlorobenzaldehyde (B137635) are well-documented, often involving the chlorination of 2,6-dichlorotoluene (B125461) followed by hydrolysis. These established routes could potentially be adapted for the synthesis of the target molecule, likely starting from a precursor containing the 4-(methylthio) moiety.

Furthermore, research into 4-(methylthio)benzaldehyde (B43086) has demonstrated its utility in the formation of Schiff bases, which have been investigated for their potential biological activities, including antibacterial and antioxidant properties. This suggests a plausible, yet unexplored, avenue for the derivatization and application of this compound. The biological activities of various other substituted benzaldehydes and their derivatives have also been a subject of study, providing a broader context for the potential significance of this compound.

Identification of Unexplored Research Frontiers and Challenges

The primary and most immediate research frontier for this compound is the development and optimization of a reliable synthetic pathway. While hypothetical routes can be proposed based on known transformations, the practical challenges, including regioselectivity and the management of functional group compatibility, need to be addressed experimentally.

The potential biological activity of this compound and its derivatives represents a significant untapped research field. Investigations into its antimicrobial, antifungal, or other pharmacological properties could yield valuable discoveries. A key challenge in this area will be to understand how the specific combination of the dichloro and methylthio substituents influences its interaction with biological targets.

Prognosis for Future Methodological Innovations and Expanded Research Applications

Future research on this compound is poised to benefit from advancements in synthetic organic chemistry, including novel catalytic systems and more efficient reaction methodologies. These innovations could overcome the challenges associated with its synthesis and enable the production of a wider range of derivatives for structure-activity relationship (SAR) studies.

The development of high-throughput screening methods could accelerate the exploration of its biological activities, allowing for the rapid assessment of its potential in various therapeutic areas. Furthermore, computational modeling and theoretical chemistry could play a crucial role in predicting its reactivity, spectroscopic properties, and potential biological targets, thereby guiding experimental efforts.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 616196-04-4 | Chemical Supplier Catalogs |

| Molecular Weight | 221.11 g/mol | Chemical Supplier Catalogs |

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.